Lipophilicity (XLogP) as a Determinant of Membrane Permeability
The compound's lipophilicity, a key determinant of membrane permeability and in vivo distribution, is distinct from its close analogs. The ortho-substituted 2-Piperidin-1-yl-benzene-1,3-diamine has an XLogP of 1.5 [1]. In contrast, the bulkier analog 4,6-di(piperidin-1-yl)benzene-1,3-diamine has a significantly higher XLogP of 2.5 [2], a difference that would alter its ability to cross biological membranes. This data provides a clear, quantifiable basis for selecting the compound best suited for specific assay conditions.
| Evidence Dimension | Lipophilicity (Computed XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.5 |
| Comparator Or Baseline | 4,6-di(piperidin-1-yl)benzene-1,3-diamine: XLogP = 2.5 |
| Quantified Difference | ΔXLogP = 1.0 (1.67-fold lower) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This quantifies the compound's relative hydrophilicity, making it more suitable for aqueous assays and less prone to non-specific binding compared to more lipophilic alternatives.
- [1] Chem960. 1,3-Benzenediamine, 4-(1-piperidinyl)- (CAS 202279-42-3). Computed XLogP = 1.5. View Source
- [2] PubChem. 4,6-Di(piperidin-1-yl)benzene-1,3-diamine. CID 830672. Computed XLogP3-AA = 2.5. View Source
